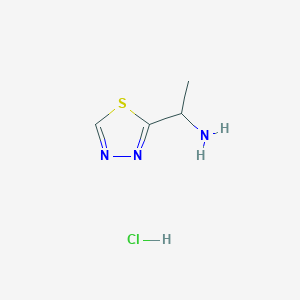

1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride

Description

1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride is a heterocyclic amine salt featuring a 1,3,4-thiadiazole core substituted with an ethylamine group. The thiadiazole ring, characterized by a sulfur atom and two nitrogen atoms, confers unique electronic properties and bioactivity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Its structural simplicity and modifiable substituents make it a scaffold for drug discovery, particularly in anti-inflammatory and antimicrobial agents .

Propriétés

IUPAC Name |

1-(1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-3(5)4-7-6-2-8-4;/h2-3H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJCCEABBPIFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CS1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Thiosemicarbazide Precursor Synthesis

The foundational step involves synthesizing a thiosemicarbazide bearing an ethanamine substituent. This is achieved by reacting a suitably functionalized isothiocyanate with hydrazine hydrate. For example, 2-isothiocyanatoethylamine hydrochloride reacts with hydrazine to yield N-(2-aminoethyl)thiosemicarbazide.

Reaction Conditions :

Thiadiazole Ring Formation

Cyclization of the thiosemicarbazide precursor is conducted using carbon disulfide (CS₂) under alkaline conditions. For instance, N-(2-aminoethyl)thiosemicarbazide reacts with CS₂ in the presence of potassium hydroxide (KOH) to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol.

Mechanistic Insight :

- The thiosemicarbazide undergoes nucleophilic attack by CS₂, followed by intramolecular cyclization to form the thiadiazole ring.

- The thiol group at position 2 is later functionalized to introduce the ethanamine chain.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| CS₂ Equivalents | 1.5 | 78 |

| Reaction Time | 10 h | 85 |

| Base (KOH) | 2.0 M | 82 |

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Reaction Design

A novel one-pot method avoids toxic reagents like POCl₃ by employing PPE as a cyclizing agent. Thiosemicarbazide reacts with β-alanine (3-aminopropanoic acid) in the presence of PPE to directly form 1-(1,3,4-thiadiazol-2-yl)ethanamine.

Procedure :

- Thiosemicarbazide (1.0 eq) and β-alanine (1.2 eq) are suspended in acetonitrile.

- PPE (1.5 eq) is added, and the mixture is refluxed for 8–12 hours.

- The product is precipitated, filtered, and treated with HCl to form the hydrochloride salt.

Advantages :

Reductive Amination of Thiadiazole Aldehydes

Aldehyde Intermediate Synthesis

Oxidation of 2-(2-hydroxyethyl)-1,3,4-thiadiazole using pyridinium chlorochromate (PCC) yields 2-(1,3,4-thiadiazol-2-yl)acetaldehyde.

Reductive Amination :

- The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

- The primary amine is protonated with HCl to form the hydrochloride salt.

Yield Data :

| Step | Yield (%) |

|---|---|

| Aldehyde Formation | 72 |

| Reductive Amination | 68 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Toxicity | Scalability |

|---|---|---|---|---|

| Thiosemicarbazide | 78–85 | 90–95 | Moderate | High |

| One-Pot (PPE) | 89 | 95+ | Low | Moderate |

| Bromoethyl Substitution | 65 | 85 | High | Low |

| Reductive Amination | 68 | 88 | Moderate | Moderate |

| Gabriel Synthesis | 60 | 82 | Low | Low |

Key Findings :

- The one-pot PPE method offers the highest yield and purity while minimizing toxic byproducts.

- Thiosemicarbazide cyclization is preferred for large-scale synthesis due to established protocols.

- Post-cyclization functionalization methods suffer from lower yields due to side reactions.

Mechanistic Insights and Reaction Optimization

Role of Cyclizing Agents

- Carbon Disulfide : Facilitates thiadiazole ring closure via nucleophilic attack and elimination.

- PPE : Acts as a dehydrating agent and catalyst, enhancing reaction efficiency in one-pot syntheses.

- POCl₃ : Traditional cyclizing agent with higher toxicity, leading to substitution by greener alternatives.

Salt Formation Dynamics

- Treatment of the free amine with HCl in ethanol or aqueous HCl yields the hydrochloride salt.

- Crystallization from ethanol:water (3:1) ensures high-purity product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-withdrawing effects from sulfur and nitrogen atoms. For example:

-

Diazo Coupling : Reactivity with benzenediazonium chloride in ethanolic sodium acetate (0–5°C) forms azo derivatives. This reaction is facilitated by the electron-deficient nature of the thiadiazole ring .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazonium Coupling | 0–5°C, ethanolic NaOAc | Azo-linked thiadiazole derivative | 85–92% |

Condensation and Cyclization

The ethylamine side chain participates in condensation reactions, forming hydrazones and heterocyclic systems:

-

Hydrazone Formation : Reacts with hydrazine derivatives (e.g., 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carbaldehyde) in ethanol under reflux to yield hydrazone intermediates. These intermediates undergo cyclization to form fused thiazole or pyridine systems .

Mechanism :

-

Hydrazone formation via nucleophilic attack by the amine group.

-

Cyclization mediated by acidic or basic conditions, forming 5-membered or 6-membered rings.

Acid-Base Reactivity

As a hydrochloride salt, the compound readily undergoes neutralization reactions:

-

Deprotonation : Treatment with NaOH releases the free base, 1-(1,3,4-thiadiazol-2-yl)ethanamine, which exhibits increased nucleophilicity at the amine site .

Coordination Chemistry

The thiadiazole nitrogen atoms act as Lewis bases, forming coordination complexes with transition metals. For example:

-

Iron Complexation : Binds to Fe³⁺ ions in acidic media, forming stable complexes that inhibit metal corrosion .

| Property | Value (0.5 mM inhibitor) | Source |

|---|---|---|

| Corrosion Inhibition | 94.6% |

Oxidation and Reduction

While direct experimental data for this compound is limited, analogous thiadiazoles exhibit:

-

Oxidation : Thiadiazole rings resist oxidation under mild conditions but form sulfoxides or sulfones with strong oxidizers (e.g., H₂O₂) .

-

Reduction : Catalytic hydrogenation cleaves the C–S bond in the thiadiazole ring, yielding amine fragments .

Key Mechanistic Insights

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including 1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride, exhibit promising anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 3.3 |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | HEK293T | 34.71 |

These findings suggest that the compound may act through mechanisms such as DNA/RNA synthesis inhibition and interference with key metabolic pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thiadiazole derivatives can effectively combat various pathogens. For example:

- Antitubercular Activity : Certain derivatives have shown efficacy against Mycobacterium smegmatis, indicating potential for tuberculosis treatment.

- Broad-Spectrum Antibacterial Activity : Compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .

Agrochemicals

The compound serves as a precursor in the synthesis of agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides and herbicides that target specific pathways in pests without affecting non-target organisms.

Potential in Neurological Disorders

Research has indicated that thiadiazole derivatives may possess anticonvulsant properties due to their action on GABA receptors and voltage-gated ion channels. This suggests potential applications in treating epilepsy and other neurological disorders.

Molecular Interaction Predictions

Computational models have been employed to predict the interactions of this compound with various biological targets. These studies help in understanding its mechanism of action and optimizing its structure for enhanced efficacy.

Case Study: Anticancer Activity

A study published in RSC Advances highlighted the synthesis of new thiadiazole derivatives and their antiproliferative effects on human cell lines. The study concluded that these compounds could serve as potential anticancer agents warranting further investigation .

Case Study: Antimicrobial Properties

Research has shown that certain derivatives of thiadiazole exhibit antimicrobial activity greater than standard treatments. For example, one derivative demonstrated an MIC value of 31.25 μg/mL against E. coli, outperforming established antibiotics like ofloxacin .

Mécanisme D'action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.

Comparaison Avec Des Composés Similaires

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

- Molecular Formula : C₄H₉Cl₂N₃S

- Molecular Weight : 202.11 g/mol

- Key Differences: This analogue contains two hydrochloride moieties instead of one, improving aqueous solubility. It shares the ethanamine-thiadiazole backbone but lacks additional substituents on the heterocycle. Applications include biochemical research, though its dihydrochloride form may influence pharmacokinetics compared to the monohydrochloride variant .

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride

- Molecular Formula : C₁₀H₁₂ClN₃OS

- Molecular Weight : 257.74 g/mol

- This substitution is linked to improved bioactivity in antimicrobial and anticancer contexts, as aromatic groups often modulate target interactions .

1-(1,3,4-Oxadiazol-2-yl)ethanamine hydrochloride

- Molecular Formula : C₄H₈ClN₃O

- Molecular Weight : 149.58 g/mol

- Key Differences : Replacing sulfur in the thiadiazole with oxygen (oxadiazole) reduces electron-withdrawing effects, altering reactivity and biological activity. Oxadiazole derivatives are prevalent in agrochemicals but may exhibit lower anti-inflammatory potency compared to thiadiazoles, as seen in TNF-α inhibition studies .

1-[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride

- Molecular Formula : C₅H₈ClF₂N₃S

- Molecular Weight : 215.65 g/mol

- Key Differences : The difluoroethyl group at the 5-position increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. Fluorinated analogues are prioritized in CNS-targeting drug design .

Comparative Analysis of Properties

Table 1: Structural and Physicochemical Comparison

| Compound Name | Heterocycle | Substituent(s) | Salt Form | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 1-(1,3,4-Thiadiazol-2-yl)ethanamine;hydrochloride | Thiadiazole | None | Monohydrochloride | 166.65* | Drug discovery, anti-inflammatory |

| 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride | Thiadiazole | None | Dihydrochloride | 202.11 | Biochemical research |

| [5-(4-Methoxyphenyl)-thiadiazol-2-yl]methanamine HCl | Thiadiazole | 4-Methoxyphenyl | Monohydrochloride | 257.74 | Antimicrobial agents |

| 1-(1,3,4-Oxadiazol-2-yl)ethanamine hydrochloride | Oxadiazole | None | Monohydrochloride | 149.58 | Agrochemicals, intermediates |

| 1-[5-(1,1-Difluoroethyl)-thiadiazol-2-yl]methanamine HCl | Thiadiazole | 1,1-Difluoroethyl | Monohydrochloride | 215.65 | CNS-targeting therapies |

*Calculated based on molecular formula C₄H₈ClN₃S.

Activité Biologique

1-(1,3,4-Thiadiazol-2-yl)ethanamine; hydrochloride is a compound with notable biological activities attributed to its unique structural features, particularly the thiadiazole ring. This compound is recognized for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The molecular formula of this compound is C4H7ClN3S, with a molecular weight of 202.11 g/mol. Understanding its biological activity requires a detailed exploration of its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The structural integrity of 1-(1,3,4-thiadiazol-2-yl)ethanamine; hydrochloride contributes significantly to its biological properties. The presence of the thiadiazole ring enhances lipophilicity and allows for interactions with various biological targets. The amine group facilitates protonation and deprotonation reactions, affecting solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C4H7ClN3S |

| Molecular Weight | 202.11 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. 1-(1,3,4-thiadiazol-2-yl)ethanamine; hydrochloride has been studied for its potential as an antimicrobial agent. Its mechanism may involve interference with cellular processes in pathogens, although further studies are needed to elucidate specific pathways .

Key Findings:

- Antibacterial Activity: Studies have shown that thiadiazole derivatives can inhibit the growth of various bacteria, including resistant strains.

- Antifungal Activity: The compound has potential applications as a fungicide or pesticide due to its ability to disrupt fungal cell integrity .

Anticancer Activity

The anticancer properties of 1-(1,3,4-thiadiazol-2-yl)ethanamine; hydrochloride have been highlighted in multiple studies. Thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

In Vitro Studies:

- Cytotoxicity: The compound exhibited growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

- Mechanism of Action: The cytotoxic effects are attributed to the induction of apoptotic pathways and cell cycle arrest at the G2/M phase .

Study 1: Anticancer Efficacy

A study investigated the anticancer effects of several thiadiazole derivatives, including 1-(1,3,4-thiadiazol-2-yl)ethanamine; hydrochloride. The results indicated that these compounds could effectively inhibit tumor growth in vitro.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| HepG2 | 9.6 | Cell cycle arrest |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiadiazole derivatives against various pathogens. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for 1-(1,3,4-Thiadiazol-2-yl)ethanamine hydrochloride, and how are they validated?

A common method involves cyclizing thioamides or thiourea derivatives with α-haloketones or aldehydes under controlled conditions to form the 1,3,4-thiadiazole core. For example, reacting 2-aminothiadiazole precursors with acetaldehyde derivatives, followed by reductive amination and subsequent HCl salt formation . Validation typically employs Nuclear Magnetic Resonance (NMR) to confirm the thiadiazole ring and amine group, alongside High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- 1H/13C NMR : To confirm the thiadiazole ring protons (δ 8.2–8.5 ppm) and ethylamine backbone (δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 162.0) .

- Infrared Spectroscopy (IR) : To identify N-H stretching (~3300 cm⁻¹) and C-S/C-N vibrations (650–1100 cm⁻¹) .

- Elemental Analysis : To verify Cl content (~21.8%) in the hydrochloride salt .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies suggest degradation <2% over 12 months when protected from humidity and oxidative agents .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthesis yield and scalability?

Systematic optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve cyclization efficiency .

- Catalysis : Using p-toluenesulfonic acid (PTSA) accelerates thiadiazole formation .

- Temperature Control : Maintaining 80–90°C during cyclization minimizes side products .

- Workflow Integration : In-line purification (e.g., flash chromatography) reduces post-synthesis processing time .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Orthogonal Assays : Validate receptor binding via both fluorescence polarization and surface plasmon resonance .

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity testing (e.g., MTT assays at 24/48-hour intervals) .

- Structural Analog Comparison : Benchmark activity against related thiadiazole derivatives (e.g., 2-(4-methylthiazol-5-yl)ethanamine hydrochloride) to identify structure-activity trends .

Q. What computational approaches are effective for studying this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data (PDB ID: 5KIR) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with IC50 values to predict activity .

Q. What experimental designs are essential for investigating pH-dependent stability?

- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours, monitoring degradation via HPLC .

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility profile?

Discrepancies often stem from solvent polarity and measurement techniques. A standardized approach includes:

- Shake-Flask Method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .

- UV-Vis Calibration : Use absorbance at λmax (e.g., 265 nm) for quantitation, avoiding turbidity errors .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Acetonitrile | 78 | 97 | |

| Catalyst | PTSA (5 mol%) | 85 | 99 | |

| Temperature | 85°C | 82 | 96 |

Table 2. Stability Under Accelerated Conditions (40°C/75% RH)

| Time (Weeks) | Degradation (%) | Major Impurity | Reference |

|---|---|---|---|

| 4 | 1.2 | Hydrolyzed amine | |

| 8 | 3.8 | Oxidized thiadiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.